Ethyl 3-(trimethylsilyl)propiolate

Overview

Description

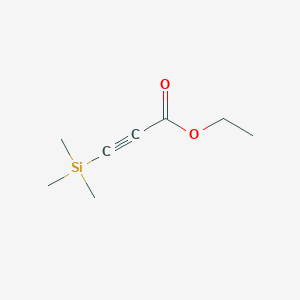

Ethyl 3-(trimethylsilyl)propiolate is an organic compound with the molecular formula C8H14O2Si. It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the terminal alkyne is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the preparation of various heterocyclic compounds .

Mechanism of Action

Target of Action

Ethyl 3-(trimethylsilyl)propiolate is a chemical compound used in the preparation of 4-ethoxycarbonyl-3-(trimethylsilyl)furan

Mode of Action

It is known to be used in the synthesis of other compounds .

Biochemical Pathways

It is primarily used as a reagent in the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. It is a combustible liquid and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(trimethylsilyl)propiolate can be synthesized through the reaction of ethyl propiolate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(trimethylsilyl)propiolate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trimethylsilyl group can be replaced by nucleophiles such as halides or alkoxides.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents.

Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Nucleophilic Substitution: Products include various substituted propiolates.

Cycloaddition Reactions: Products include furan derivatives and other heterocycles.

Hydrolysis: The major product is 3-(trimethylsilyl)propiolic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(trimethylsilyl)propiolate is particularly noted for its role in organic synthesis, where it serves as a precursor for various functionalized compounds.

Synthesis of Functionalized Compounds

The compound has been employed in the synthesis of medicinally relevant structures. For instance, it has been used in the preparation of 4-ethoxycarbonyl-3-(trimethylsilyl)furan , demonstrating its utility in creating complex molecular architectures .

Coupling Reactions

The alkyne functional group (-C≡C-) present in this compound enables various coupling reactions, such as Sonogashira and cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds.

Synthesis Methodologies

A notable methodology involves the one-step preparation of this compound from lower alkyl propiolates using chlorotrimethylsilane in the presence of triethylamine and dry benzene. This method simplifies the synthesis process by reducing purification steps and increasing yield efficiency .

| Methodology | Reagents | Yield | Purification Steps |

|---|---|---|---|

| One-step synthesis | Lower alkyl propiolate, Chlorotrimethylsilane, Triethylamine | High | Reduced to one |

Applications in Medicinal Chemistry

Research has highlighted the compound's potential in synthesizing bioactive molecules. For example, its role in developing derivatives that exhibit anti-inflammatory properties has been documented, showcasing its relevance in pharmaceutical applications .

Comparison with Similar Compounds

Methyl Propiolate: Similar structure but with a methyl ester group instead of an ethyl ester group.

3-(Trimethylsilyl)propiolic Acid: Similar structure but with a carboxylic acid group instead of an ester group.

Ethyl Propiolate: Similar structure but without the trimethylsilyl group.

Uniqueness: Ethyl 3-(trimethylsilyl)propiolate is unique due to the presence of both the trimethylsilyl and ethyl ester groups, which confer distinct reactivity and stability properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Biological Activity

Ethyl 3-(trimethylsilyl)propiolate (ETSP) is an organic compound with the molecular formula C₈H₁₄O₂Si, characterized by a trimethylsilyl group attached to a propiolate moiety. This compound has garnered attention for its potential biological activities and applications in organic synthesis, particularly in drug development and as a building block for pharmaceuticals.

Chemical Characteristics

- Molecular Formula : C₈H₁₄O₂Si

- Appearance : Colorless liquid

- Boiling Point : Approximately 92–96 °C at 28 mmHg

- Density : 0.897 g/cm³

ETSP serves as a versatile reagent in the formation of various functionalized compounds, primarily due to its alkyne and ester functionalities. The presence of the trimethylsilyl group enhances its reactivity, making it suitable for diverse synthetic applications.

ETSP's biological activity is closely linked to its chemical reactivity. The trimethylsilyl group can modify the properties of the molecule, influencing its interaction with biological targets. This modification often aids in enhancing the volatility and solubility of compounds for analytical purposes, such as gas chromatography or mass spectrometry.

Biochemical Pathways

The compound undergoes various chemical reactions, including:

- Oxidation : Converts to corresponding carboxylic acids or ketones.

- Reduction : Converts the ester group to an alcohol.

- Substitution Reactions : The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions are pivotal for generating biologically active derivatives that may exhibit therapeutic properties .

Biological Activity

Research indicates that derivatives of ETSP may possess significant biological activities. Some notable findings include:

- Anticancer Activity : Certain derivatives have shown potential as inhibitors of tubulin polymerization, which is crucial in cancer cell division. For instance, studies have demonstrated that specific ETSP derivatives could inhibit cancer cell proliferation effectively .

- Enzyme Interaction : The trimethylsilyl group may influence enzyme activity or gene expression, potentially modulating metabolic pathways within cells.

- Synthesis of Propargylamines : ETSP has been utilized in the synthesis of propargylamines through reactions with N-alkylamines, showcasing its utility in creating compounds with potential pharmacological effects .

Case Studies and Research Findings

Several studies have explored the biological implications of ETSP and its derivatives:

- A study published in Nature Communications demonstrated the efficient conversion of N-alkylamines to propargylamines using ETSP as a reagent, yielding products with significant biological activity .

- Another investigation highlighted the use of ETSP in nickel-catalyzed reductive coupling reactions, showcasing its role in forming complex organic structures that may have therapeutic applications .

Data Table: Biological Activities of ETSP Derivatives

Properties

IUPAC Name |

ethyl 3-trimethylsilylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBKPHYAIRLCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340929 | |

| Record name | Ethyl 3-(trimethylsilyl)propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16205-84-8 | |

| Record name | Ethyl 3-(trimethylsilyl)propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(trimethylsilyl)propynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ethyl 3-(trimethylsilyl)propiolate in the nickel-catalyzed reductive coupling reaction with aldehydes?

A1: this compound serves as the ynoate component in the nickel-catalyzed reductive coupling reaction with aldehydes []. The reaction utilizes (1,5-hexadiene)Ni(SIPr) (where SIPr represents 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) as a catalyst and triethylsilane as the reducing agent. Kinetic studies indicate that the reaction rate is inversely proportional to the concentration of this compound. This observation, combined with deuterium labeling experiments, suggests a mechanism where the ynoate dissociates from a nickelacyclopentadiene intermediate before the rate-limiting formation of a nickeladihydrofuran intermediate, which is crucial for the catalytic cycle.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.